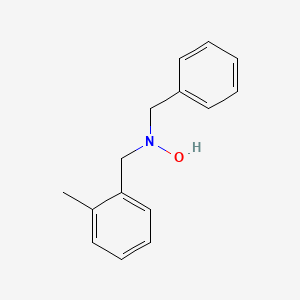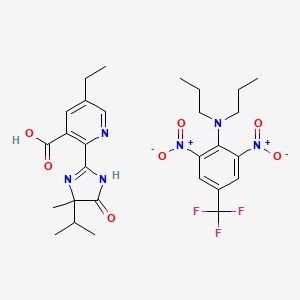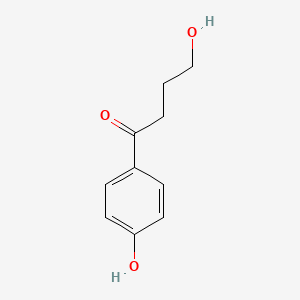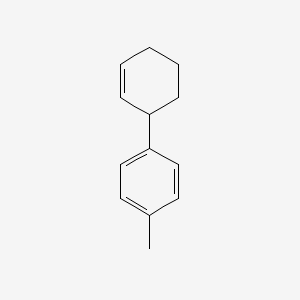
Octyl dihydrogen phosphate;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl dihydrogen phosphate;pyridine is a compound that combines the properties of octyl dihydrogen phosphate and pyridine. Octyl dihydrogen phosphate is an organophosphorus compound, while pyridine is a basic heterocyclic organic compound. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octyl dihydrogen phosphate;pyridine typically involves the reaction of octyl alcohol with phosphorus oxychloride to form octyl dihydrogen phosphate. This intermediate is then reacted with pyridine to form the final compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl dihydrogen phosphate;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, reduced organophosphorus compounds, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Octyl dihydrogen phosphate;pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octyl dihydrogen phosphate;pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The presence of the pyridine ring allows it to participate in various binding interactions, enhancing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopentenyl diphosphate: A building block for isoprenoid compounds.
Dimethyl phosphate: A simpler organophosphorus compound with different reactivity.
Phosphoric acid derivatives: Various compounds with similar functional groups but different alkyl chains.
Uniqueness
Octyl dihydrogen phosphate;pyridine is unique due to its combination of an octyl chain and a pyridine ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where both hydrophobic and basic characteristics are advantageous.
Eigenschaften
CAS-Nummer |
114640-18-5 |
|---|---|
Molekularformel |
C13H24NO4P |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
octyl dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C8H19O4P.C5H5N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-2-4-6-5-3-1/h2-8H2,1H3,(H2,9,10,11);1-5H |
InChI-Schlüssel |
DJLVNEFZIHGULU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)

![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)


![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)



![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
